Carboxyrhodamine 110PEG4-DBCO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

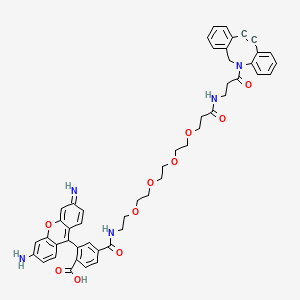

Carboxyrhodamine 110PEG4-DBCO is a PEG derivative containing a DBCO group and a rhodamine dye. DBCO enables copper free Click Chemistry and will react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This reagent will be an ideal alternative to copper intolerant applications and can be used to label cells, tissues, biomarkers or nanoparticles.

Aplicaciones Científicas De Investigación

Synthesis and Analytical Techniques

Carboxyrhodamine 110 and its derivatives have been extensively used and studied for their fluorescent properties and applications in various analytical techniques. For instance, rapid and eco-friendly synthesis methods for Carboxyrhodamine 110 isomers have been developed using microwave irradiation, significantly reducing reaction time and resource demands (Chen et al., 2010). Furthermore, the diffusion coefficients of several Rhodamine derivatives, including Rhodamine 110, have been determined using pulsed field gradient nuclear magnetic resonance and validated through fluorescence correlation spectroscopy, enhancing the precision of fluorescent-based techniques (Gendron et al., 2008).

Surface Functionalization and Material Science

The Carboxyrhodamine 110PEG4-DBCO compound is a crucial component in surface functionalization and material science due to its chemical properties. Research has shown that azide-alkyne and thiol-alkyne click chemistry reactions can be effectively utilized for surface functionalization of materials, with these methods being explored for the immobilization of microarrays of azide or thiol inks on functionalized glass surfaces (Dadfar et al., 2018). This has applications in biomedical and biological fields. Moreover, Carboxyrhodamine 110PEG4-DBCO has been used in the synthesis of heterotelechelic polysarcosine polymers as multidentate ligands in the creation of stable water-soluble quantum dots, showcasing its utility in nanotechnology and material science (Fokina et al., 2016).

Biological and Medical Applications

Carboxyrhodamine 110PEG4-DBCO's applications extend into biological and medical research as well. It has been used in functionalization of Rhodamine platforms with chelating units and its fluorescence behavior towards Fe(III) has been studied for the development of new analytical tools for biological sciences and clinical diagnosis (Queirós et al., 2022). Additionally, a study on holding and manipulating liposomes and cells revealed that nanoengineered structures with Carboxyrhodamine can be employed for selective incorporation into individual cells, further opening avenues in cellular research and manipulation (Wilson et al., 2001).

Propiedades

Fórmula molecular |

C50H49N5O10 |

|---|---|

Peso molecular |

879.97 |

Nombre IUPAC |

2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |

Clave InChI |

VYGNGHNSVSLWCX-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N |

Apariencia |

Solid powder |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carboxyrhodamine 110PEG4-DBCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)